4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole
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Overview
Description
4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. The presence of a bromine atom, a butyl group, and a methoxymethyl group in this compound makes it unique and potentially useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole can be achieved through several steps:
Formation of the pyrazole ring: This can be done by reacting hydrazine with a 1,3-diketone to form the pyrazole core.
Introduction of the butyl group: The butyl group can be introduced through an alkylation reaction using butyl bromide.
Bromination: The bromine atom can be introduced via a bromination reaction using bromine or N-bromosuccinimide.
Methoxymethylation: The methoxymethyl group can be introduced using methoxymethyl chloride in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yield and purity through purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides.
Oxidation reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction reactions: The compound can be reduced to remove the bromine atom or reduce other functional groups.
Common Reagents and Conditions
Substitution reactions: Common reagents include sodium azide, potassium thiolate, or sodium alkoxide. Conditions typically involve polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation reactions: Reagents like potassium permanganate, chromium trioxide, or hydrogen peroxide can be used.
Reduction reactions: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Substitution reactions: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation reactions: Products include hydroxylated or carbonylated derivatives.
Reduction reactions: Products include dehalogenated compounds or reduced functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with specific molecular targets like enzymes or receptors, modulating their activity. The presence of the bromine atom and the methoxymethyl group can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-bromo-1-butyl-1H-pyrazole: Lacks the methoxymethyl group, which may affect its reactivity and biological activity.
1-butyl-3-(methoxymethyl)-1H-pyrazole:
4-chloro-1-butyl-3-(methoxymethyl)-1H-pyrazole: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological properties.
Uniqueness
4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole is unique due to the combination of the bromine atom, butyl group, and methoxymethyl group
Properties
IUPAC Name |
4-bromo-1-butyl-3-(methoxymethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrN2O/c1-3-4-5-12-6-8(10)9(11-12)7-13-2/h6H,3-5,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBBGVCFCCZFCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=N1)COC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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